molecular formula C3H6N6S B068762 N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide CAS No. 161155-97-1

N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide

Katalognummer B068762
CAS-Nummer: 161155-97-1
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: NDSHVRVACAKCQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis. TDZD-8 has been shown to have significant potential in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Wirkmechanismus

N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways, including the Wnt/β-catenin pathway and the insulin signaling pathway. N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has been shown to have a higher selectivity for GSK-3 than other kinases, making it a potent and selective inhibitor of GSK-3.
Biochemical and Physiological Effects:
N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has been shown to have significant biochemical and physiological effects in various cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. In addition, N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, making it a useful tool for studying the role of GSK-3 in various cellular processes. N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide is also easy to synthesize and has a high purity, making it a cost-effective option for lab experiments. However, N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in animal studies. In addition, N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has a low solubility in water, which can make it difficult to use in some experiments.

Zukünftige Richtungen

N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has significant potential for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Future research should focus on the development of more potent and selective GSK-3 inhibitors based on the N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide scaffold. In addition, further studies are needed to investigate the effectiveness of N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide in animal models of various diseases. Finally, the potential side effects of N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide should be investigated to ensure its safety for clinical use.

Synthesemethoden

N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-amino-1,3,4-thiadiazole with hydrazine hydrate and formic acid to form the intermediate N-(1,3,4-thiadiazol-2-yl)hydrazinecarboximidamide. The intermediate is then treated with acetic anhydride to obtain the final product, N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide.

Wissenschaftliche Forschungsanwendungen

N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has been extensively used in scientific research to study the role of GSK-3 in various cellular processes. It has been shown to inhibit GSK-3 activity in vitro and in vivo, leading to the activation of downstream signaling pathways. N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has been used to study the role of GSK-3 in cancer, diabetes, and neurodegenerative disorders. It has been shown to have anti-tumor activity in various cancer cell lines and to improve glucose metabolism in diabetic animal models. N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Eigenschaften

CAS-Nummer

161155-97-1

Produktname

N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide

Molekularformel

C3H6N6S

Molekulargewicht

158.19 g/mol

IUPAC-Name

1-amino-2-(1,3,4-thiadiazol-2-yl)guanidine

InChI

InChI=1S/C3H6N6S/c4-2(8-5)7-3-9-6-1-10-3/h1H,5H2,(H3,4,7,8,9)

InChI-Schlüssel

NDSHVRVACAKCQE-UHFFFAOYSA-N

Isomerische SMILES

C1=NN=C(S1)/N=C(\N)/NN

SMILES

C1=NN=C(S1)N=C(N)NN

Kanonische SMILES

C1=NN=C(S1)N=C(N)NN

Synonyme

Hydrazinecarboximidamide, N-1,3,4-thiadiazol-2-yl-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.